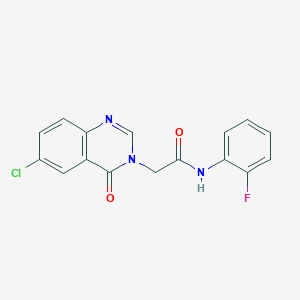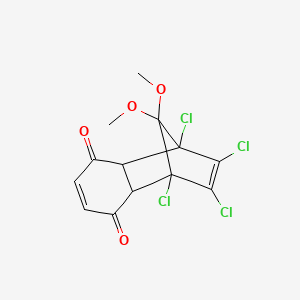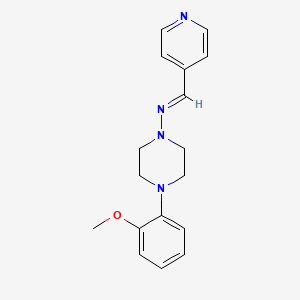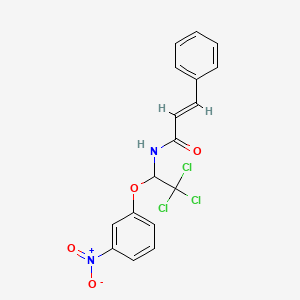![molecular formula C13H13ClN2S3 B11972678 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole](/img/structure/B11972678.png)
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole is a chemical compound with the molecular formula C13H13ClN2S3 and a molecular weight of 328.907 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-2-propenyl thiol in the presence of a base, followed by cyclization with thiosemicarbazide . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. It may also exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Materials Science: The unique structural properties of thiadiazoles make them useful in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, helping to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity against Helicobacter pylori is believed to result from the inhibition of bacterial enzymes essential for survival . The compound may also interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-[(4-Chlorobenzyl)thio]-5-[(5-nitro-2-furyl)thio]-1,3,4-thiadiazole: This compound has shown strong anti-Helicobacter pylori activity.
2-[(4-Chlorobenzyl)thio]-5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole: Known for its potential use in medicinal chemistry.
2-[(4-Chlorobenzyl)thio]-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole: Another derivative with unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H13ClN2S3 |
|---|---|
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2-methylprop-2-enylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H13ClN2S3/c1-9(2)7-17-12-15-16-13(19-12)18-8-10-3-5-11(14)6-4-10/h3-6H,1,7-8H2,2H3 |
Clave InChI |
NCLVPQGTFVQZRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)


![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)

![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972651.png)


![methyl (2E)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972672.png)
![2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene](/img/structure/B11972673.png)
